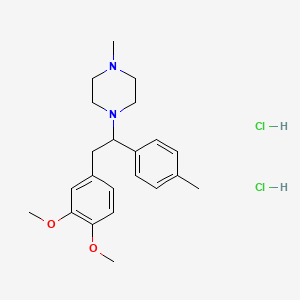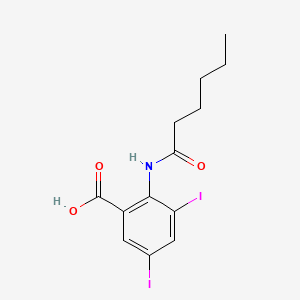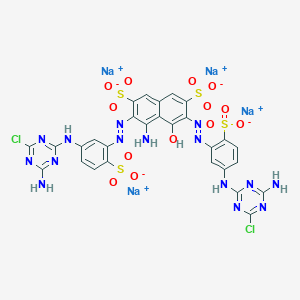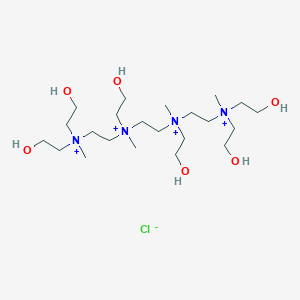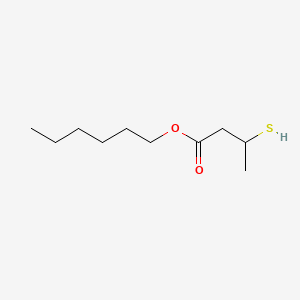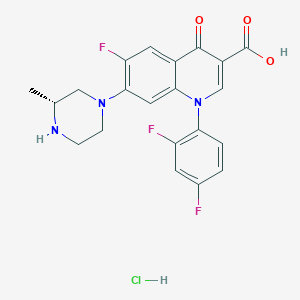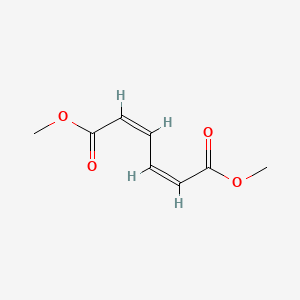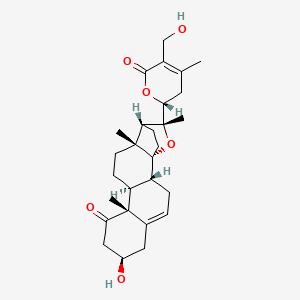
Coagulin J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coagulin J is a bioactive compound derived from the plant Withania coagulans, commonly known as the Indian Rennet or Paneer Dodi. This compound belongs to the class of withanolides, which are naturally occurring steroids known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of medicine and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coagulin J typically involves the extraction of withanolides from the dried fruits of Withania coagulans. The extraction process usually employs solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The dried fruits of Withania coagulans are processed in bulk, and advanced chromatographic techniques are employed to ensure high yield and purity of the compound. The scalability of this process makes it feasible for commercial production.
化学反応の分析
Types of Reactions
Coagulin J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties.
科学的研究の応用
Coagulin J has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of withanolides.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
Coagulin J exerts its effects through various molecular targets and pathways. It is known to interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact mechanism of action may vary depending on the specific biological context and the target cells or tissues.
類似化合物との比較
Coagulin J is often compared with other withanolides, such as:
- Withanolide A
- Withaferin A
- Coagulin E
- Withaperuvin C
- 27-Hydroxywithanolide I
- Ajugin E
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific pharmacological profile. While many withanolides share common bioactive properties, this compound has shown distinct effects in certain biological assays, making it a compound of particular interest in scientific research.
特性
CAS番号 |
216164-41-9 |
|---|---|
分子式 |
C28H38O6 |
分子量 |
470.6 g/mol |
IUPAC名 |
(1R,2R,7R,10R,11S,14R,15R,16R)-7-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadec-4-en-9-one |
InChI |
InChI=1S/C28H38O6/c1-15-11-23(33-24(32)18(15)14-29)27(4)21-8-10-28(34-27)20-6-5-16-12-17(30)13-22(31)26(16,3)19(20)7-9-25(21,28)2/h5,17,19-21,23,29-30H,6-14H2,1-4H3/t17-,19+,20-,21-,23-,25-,26+,27-,28-/m1/s1 |
InChIキー |
SYAAPYCBHNSHLM-DPAWWDGJSA-N |
異性体SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C[C@@H](C6)O)C)C)O2)C)CO |
正規SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC(C6)O)C)C)O2)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


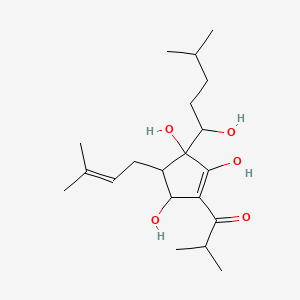

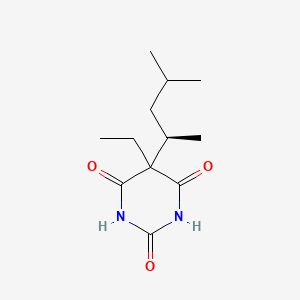

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
